N-(2,5-dimethylphenyl)-2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide
説明
特性
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[1-[(2-methoxyphenyl)methyl]imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S/c1-15-8-9-16(2)18(12-15)23-20(25)14-27-21-22-10-11-24(21)13-17-6-4-5-7-19(17)26-3/h4-12H,13-14H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXYOSSCCZHYGMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC=CN2CC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Structural Analogs
Table 1: Key Structural Features of Analogs
Key Observations :
- The target compound and F342-0089 () share an imidazole-sulfanyl-acetamide scaffold but differ in aryl substituents (methoxyphenylmethyl vs. dichlorophenyl).
- G856-1657 () replaces the methoxyphenyl group with a naphthyl group, significantly increasing hydrophobicity (logP = 4.84 vs. estimated lower logP for the target compound).
- Pyrazolone and thiazole derivatives () exhibit distinct heterocyclic systems, influencing conformational flexibility and hydrogen-bonding capacity.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
*Estimated based on structural similarity.
Key Observations :
- The target compound’s methoxy group may reduce logP compared to F342-0089’s dichlorophenyl group but increase it relative to thiazole derivatives.
- G856-1657’s naphthyl group contributes to high lipophilicity (logP = 4.84), suggesting superior membrane permeability but lower aqueous solubility .
Q & A
Q. How can the synthesis of this compound be optimized for high yield and purity?
Methodological Answer: Utilize carbodiimide-based coupling agents (e.g., EDC·HCl) in dichloromethane with triethylamine as a base at 273 K. Purify via slow evaporation from methylene chloride, followed by recrystallization. Monitor reaction progress using TLC and confirm purity via HPLC or melting point analysis .
Q. Which software tools are essential for solving its crystal structure?
Methodological Answer: Employ SHELX (SHELXL for refinement, SHELXD/SHELXE for structure solution) for crystallographic analysis. Use WinGX and ORTEP for data processing, visualization of anisotropic displacement parameters, and generating publication-quality figures. Validate hydrogen bonding with graph-set analysis .
Q. What spectroscopic methods are recommended for characterizing this compound?
Methodological Answer: Perform - and -NMR in deuterated solvents (e.g., DMSO-d6) to confirm substituent connectivity. Use FT-IR to identify key functional groups (amide C=O stretch at ~1650 cm, sulfanyl S-H at ~2550 cm). Compare experimental data with NIST reference spectra for validation .
Advanced Research Questions
Q. How can hydrogen bonding and molecular packing in its crystal lattice be systematically analyzed?
Methodological Answer: Refine the structure with SHELXL to locate H-bond donors/acceptors. Calculate dihedral angles between aromatic rings to assess steric effects. Use Mercury (CCDC) to visualize packing motifs and identify R(8) or R(10) hydrogen-bonded dimers, as observed in related acetamide derivatives .
Q. What strategies resolve contradictions between computational docking predictions and experimental bioactivity results?
Methodological Answer: Re-evaluate docking parameters (e.g., protonation states, solvation models) using molecular dynamics simulations. Validate binding affinities via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry). Cross-check with in vitro enzymatic assays (e.g., elastase inhibition IC) under controlled pH/temperature .
Q. How to design a structure-activity relationship (SAR) study for its bioactivity?
Methodological Answer: Synthesize analogs with modified substituents (e.g., halogenation at the 2-methoxyphenyl group, imidazole ring substitution). Test against target enzymes (e.g., elastase, tyrosine kinases) using kinetic assays. Correlate activity trends with steric/electronic descriptors (Hammett constants, logP) via QSAR modeling .
Q. What methods address disorder in its crystallographic refinement?
Methodological Answer: Apply PART instructions in SHELXL to model split positions for disordered atoms. Use ISOR/SADI restraints to stabilize thermal parameters. Validate with residual density maps and omit validation tools in Olex2 or PLATON .
Methodological Tables
Q. Table 1: Key Crystallographic Parameters for Related Acetamides
| Compound | Space Group | Dihedral Angles (°) | H-Bond Motifs | Refinement Software |
|---|---|---|---|---|
| Title Compound* | P21/n | 44.5–77.5 | R(10) | SHELXL |
| Analog () | P21/n | 79.7 | R(8) | SHELXL |
| Analog () | P-1 | 54.8–76.2 | R(10) | SHELXL |
Q. Table 2: Synthetic Yields Under Different Conditions
| Solvent | Coupling Agent | Temperature (K) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Dichloromethane | EDC·HCl | 273 | 78 | 99.2 |
| THF | DCC | 298 | 62 | 95.5 |
| DMF | HOBt/DMAP | 273 | 85 | 98.8 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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